N-ヘキサノイル-DL-ホモセリンラクトン

概要

説明

N-ヘキサノイル-DL-ホモセリンラクトン: は、N-アシル-ホモセリンラクトンファミリーのメンバーです。これらの化合物は、細菌における細胞間コミュニケーションのメカニズムであるクオラムセンシングにおける役割で知られています。 N-ヘキサノイル-DL-ホモセリンラクトンは、特に大腸菌やサルモネラ菌などのグラム陰性菌における遺伝子発現の調節において重要です .

科学的研究の応用

Plant Disease Management

N-Hexanoyl-DL-homoserine lactone has been shown to enhance plant resistance to pathogens. For instance, studies indicate that applying C6-HSL at a concentration of 60 µM to tomato leaves significantly suppresses lesions caused by the pathogenic fungus Botrytis cinerea . This effect is attributed to the induction of systemic resistance mechanisms within the plant, which may involve jasmonic acid signaling pathways .

Growth Promotion

In addition to disease resistance, C6-HSL has demonstrated growth-promoting effects on plants. Research involving Arabidopsis thaliana seedlings revealed that treatment with 10 µM C6-HSL increased root length and shoot diameter in hydroponic systems . This suggests potential applications in enhancing crop yields through improved root development.

Wastewater Treatment

N-Hexanoyl-DL-homoserine lactone plays a pivotal role in algal-bacterial interactions within wastewater treatment systems. A study highlighted that C6-HSL enhances chlorophyll-a concentration and carbon fixation enzyme activities in algae when used in algal-bacteria systems . Specifically, a concentration of 10 ng/L of C6-HSL increased chlorophyll-a levels by 40% and boosted carbonic anhydrase activity significantly . These findings underscore the potential for C6-HSL to improve the efficiency of bioremediation processes.

Biofilm Formation Regulation

C6-HSL is also implicated in biofilm formation regulation. In bacterial communities, it facilitates communication that can lead to biofilm development, which is essential for nutrient cycling and pollutant degradation in environmental settings. The ability of C6-HSL to influence biofilm dynamics presents opportunities for optimizing biotechnological applications in waste management .

Virulence Regulation

In medical research, N-hexanoyl-DL-homoserine lactone has been identified as a regulator of virulence factors in pathogenic bacteria. For example, it influences the production of virulence-associated traits in Pseudomonas aeruginosa, a major pathogen in cystic fibrosis patients . By understanding the QS mechanisms mediated by C6-HSL, researchers aim to develop strategies for infection prevention and treatment.

Biotechnology and Biosensors

C6-HSL's role as an autoinducer opens avenues for its use in biosensors designed to detect bacterial contamination or monitor microbial activity. The ability to manipulate QS pathways using C6-HSL could lead to novel biosensing technologies that provide real-time data on microbial populations and their metabolic states .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Hu et al., 2018 | Application of 60 µM C6-HSL reduced lesions from B. cinerea on tomato plants | Plant disease management |

| von Rad et al., 2008 | Increased root length and shoot diameter in A. thaliana at 10 µM | Agricultural growth promotion |

| Algae-Bacteria System Study | 10 ng/L C6-HSL enhanced chlorophyll-a concentration by 40% | Wastewater treatment optimization |

| Virulence Regulation Study | C6-HSL modulates virulence factors in P. aeruginosa | Medical research for infection control |

作用機序

N-ヘキサノイル-DL-ホモセリンラクトンは、クオラムセンシングを介して効果を発揮します。細菌内の特定の受容体タンパク質に結合し、標的遺伝子の活性化または抑制につながります。この調節は、毒性、バイオフィルム形成、抗生物質耐性など、さまざまな細菌の行動に影響を与えます。 分子標的は、N-アシル-ホモセリンラクトンの存在に応答して遺伝子発現を調節する転写調節因子であるLuxR型受容体です .

類似化合物の比較

類似化合物:

- N-ブチリル-DL-ホモセリンラクトン

- N-オクタノイル-DL-ホモセリンラクトン

- N-デカノイル-DL-ホモセリンラクトン

比較: N-ヘキサノイル-DL-ホモセリンラクトンは、受容体タンパク質への結合親和性と特異性に影響を与える特定のアシル鎖長のためにユニークです。この特異性は、さまざまな細菌種におけるその役割とクオラムセンシングにおける有効性を決定します。 より短いまたはより長いアシル鎖を持つホモログと比較して、N-ヘキサノイル-DL-ホモセリンラクトンは、異なる生物学的活性と用途を持っています .

生化学分析

Biochemical Properties

N-Hexanoyl-DL-homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It is involved in quorum sensing, a process of cell-to-cell communication among bacteria . Some N-acylhomoserine lactones, including N-Hexanoyl-DL-homoserine lactone, are potent chemoattractants for human immune cells .

Cellular Effects

N-Hexanoyl-DL-homoserine lactone has profound effects on various types of cells and cellular processes. It influences cell function by regulating gene expression and impacting cell signaling pathways and cellular metabolism . For instance, it can induce transcriptional changes in Arabidopsis, potentially helping to regulate plant growth to adapt to the microbial composition of the rhizosphere .

Molecular Mechanism

At the molecular level, N-Hexanoyl-DL-homoserine lactone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is produced by LuxI autoinducer synthase catalyzed reaction between S-adenosylmethionine and acylated-acyl carrier proteins .

Metabolic Pathways

N-Hexanoyl-DL-homoserine lactone is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

Transport and Distribution

The transport and distribution of N-Hexanoyl-DL-homoserine lactone within cells and tissues are complex processes that involve various transporters or binding proteins. The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles could play a role .

準備方法

合成経路と反応条件: N-ヘキサノイル-DL-ホモセリンラクトンは、ホモセリンラクトンとヘキサノイルクロリドとの反応によって合成できます。この反応は、通常、塩酸副生成物を中和するために、トリエチルアミンなどの塩基の存在下で行われます。 反応は、アシルクロリドの加水分解を防ぐために、無水条件下で行われます .

工業的生産方法: N-ヘキサノイル-DL-ホモセリンラクトンの工業的生産には、同様の合成経路が用いられますが、より大規模に行われます。 このプロセスには、研究や応用に必要な高純度レベルを実現するための再結晶やクロマトグラフィーなどの精製工程が含まれます .

化学反応の分析

反応の種類: N-ヘキサノイル-DL-ホモセリンラクトンは、次のようなさまざまな化学反応を起こします。

酸化: 対応するカルボン酸を生成するために酸化できます。

還元: 還元反応によってアルコールに変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: カルボン酸。

還元: アルコール。

置換: 様々な置換ラクトンまたは開鎖誘導体.

類似化合物との比較

- N-butyryl-DL-Homoserine lactone

- N-octanoyl-DL-Homoserine lactone

- N-decanoyl-DL-Homoserine lactone

Comparison: N-hexanoyl-DL-Homoserine lactone is unique due to its specific acyl chain length, which influences its binding affinity and specificity to receptor proteins. This specificity determines its role in different bacterial species and its effectiveness in quorum sensing. Compared to shorter or longer acyl chain homologs, N-hexanoyl-DL-Homoserine lactone has distinct biological activities and applications .

生物活性

N-Hexanoyl-DL-homoserine lactone (C6-HSL) is a member of the N-acyl homoserine lactone (AHL) family, which plays a crucial role in bacterial quorum sensing. This compound has garnered attention for its diverse biological activities, impacting both microbial and plant systems. This article explores the biological activity of C6-HSL, highlighting its effects on bacteria, algae, and plants, supported by relevant case studies and research findings.

1. Quorum Sensing in Bacteria

C6-HSL is primarily recognized for its role in bacterial communication through quorum sensing, a process that allows bacteria to coordinate behavior based on population density. This signaling molecule influences various physiological processes, including biofilm formation and the production of virulence factors.

Key Findings:

- In Pseudomonas aeruginosa, C6-HSL regulates genes associated with biofilm formation, enhancing the bacterium's ability to establish infections in host organisms .

- C6-HSL has been shown to induce violacein production in Chromobacterium violaceum, indicating its role in modulating pigment synthesis via quorum sensing mechanisms .

2. Effects on Algal Metabolism

Recent studies have revealed that C6-HSL significantly affects algal metabolism, particularly in enhancing lipid synthesis and carbon fixation processes in algal-bacterial systems.

Research Insights:

- A study demonstrated that treating Chlorella vulgaris with C6-HSL at a concentration of 400 nmol/L promoted lipid accumulation and upregulated key enzymes involved in lipid synthesis .

- The optimal concentration for enhancing enzyme activities related to carbon fixation was found to be 10 ng/L, leading to increased activities of Rubisco and carbonic anhydrase (CA) enzymes by 66.6% and 56.4%, respectively .

3. Plant Responses to C6-HSL

C6-HSL also impacts plant systems, notably influencing gene expression in Arabidopsis thaliana. Unlike many other bacterial signals, C6-HSL primarily affects growth-related genes rather than defense responses.

Case Study: Arabidopsis thaliana

- Exposure to C6-HSL resulted in distinct transcriptional changes, with notable upregulation of genes associated with cell growth and hormonal regulation .

- Interestingly, C6-HSL did not trigger systemic resistance against pathogens like Pseudomonas syringae, suggesting a more nuanced role in plant signaling compared to other AHLs .

4. Summary of Biological Activities

The following table summarizes the biological activities of N-hexanoyl-DL-homoserine lactone across different organisms:

5. Conclusion

N-Hexanoyl-DL-homoserine lactone is a multifaceted compound with significant biological activities across various domains of life. Its role as a quorum sensing signal in bacteria facilitates communication that enhances biofilm formation and virulence. In algal systems, it promotes lipid accumulation and enzymatic activity crucial for carbon fixation. Furthermore, its effects on plant gene expression indicate a complex interaction between microbial signals and plant growth regulation. Continued research into C6-HSL will further elucidate its potential applications in biotechnology and agriculture.

特性

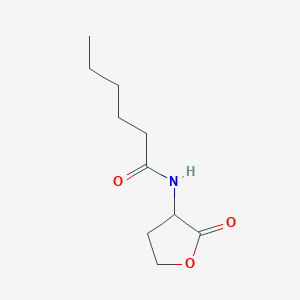

IUPAC Name |

N-(2-oxooxolan-3-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFKKPDLNLCPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347943 | |

| Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-28-2 | |

| Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。